molecular formula C15H14ClN3O3S B11417685 N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11417685
M. Wt: 351.8 g/mol
InChI Key: YKNHVSYREKDJBM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzodioxole group, a chloro-substituted pyrimidine ring, and an ethylsulfanyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Group: Starting from catechol, the benzodioxole group can be formed through a cyclization reaction with formaldehyde.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction involving appropriate precursors such as urea and β-dicarbonyl compounds.

    Introduction of the Chloro and Ethylsulfanyl Groups: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride. The ethylsulfanyl group can be introduced through a nucleophilic substitution reaction using ethylthiol.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can yield various substituted pyrimidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrimidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    N-(1,3-benzodioxol-5-ylmethyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide: Similar structure but without the chloro substitution.

    5-Chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is unique due to the combination of its benzodioxole, chloro, and ethylsulfanyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H14ClN3O3S

Molecular Weight

351.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H14ClN3O3S/c1-2-23-15-18-7-10(16)13(19-15)14(20)17-6-9-3-4-11-12(5-9)22-8-21-11/h3-5,7H,2,6,8H2,1H3,(H,17,20)

InChI Key

YKNHVSYREKDJBM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NCC2=CC3=C(C=C2)OCO3)Cl

Origin of Product

United States

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